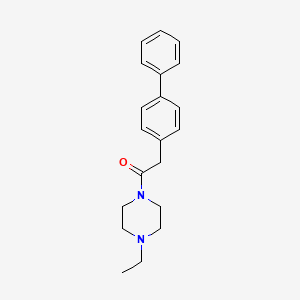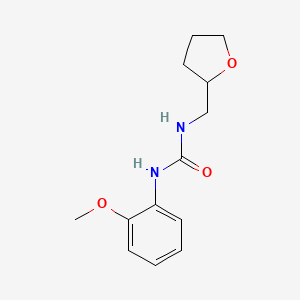![molecular formula C22H24N2O2 B5307933 1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5307933.png)
1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one, also known as DMBI, is a novel spirooxindole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMBI is a heterocyclic compound that contains both an indole and a piperidine ring, which makes it an interesting target for drug development.
Mecanismo De Acción
The mechanism of action of 1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. This compound has also been found to reduce the expression of various proteins involved in cancer cell growth, such as cyclin D1 and c-Myc. In addition, this compound has been shown to induce the expression of proteins involved in apoptosis, such as Bax and cleaved caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one in lab experiments include its high yield and purity, as well as its potential therapeutic applications. This compound is also a relatively stable compound, which makes it easier to handle in experiments. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to administer to cells or animals. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Furthermore, the mechanism of action of this compound needs to be further elucidated to better understand its effects and potential therapeutic applications. Finally, the in vivo efficacy and safety of this compound need to be studied in animal models to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one involves the reaction of 3,4-dimethylbenzoyl chloride with 1-methyl-1H-indole-2,3-dione in the presence of triethylamine. The resulting product is then treated with piperidine to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, this compound has been found to have antibacterial and antifungal activity against various pathogens.
Propiedades
IUPAC Name |
1'-(3,4-dimethylbenzoyl)-1-methylspiro[indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-9-17(14-16(15)2)20(25)24-12-10-22(11-13-24)18-6-4-5-7-19(18)23(3)21(22)26/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYZRKPMPRJCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C4=CC=CC=C4N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)
![4-{[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5307864.png)
![2-benzyl-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5307865.png)
![2-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5307872.png)
![(3R*,3aR*,7aR*)-1-(3-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5307878.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![3-(hydroxymethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5307901.png)
![2-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5307912.png)

![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5307928.png)
![8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307941.png)

![1-[(5-methyl-2-pyrazinyl)carbonyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5307957.png)